molecular formula C24H21NO5S B2604741 (3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-15-1

(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2604741
CAS No.: 1114652-15-1
M. Wt: 435.49
InChI Key: ZBYRTDICVKEVLD-UHFFFAOYSA-N
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Description

The compound (3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with potential applications in various scientific fields. It features a benzothiazine core, which is known for its biological activity, and is substituted with dimethoxyphenyl and methylphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazine core through a cyclization reaction involving a thiourea derivative and a suitable aldehyde. The dimethoxyphenyl and methylphenyl groups are then introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biology

Biologically, compounds with benzothiazine cores are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to explore these properties in (3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazine core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The dimethoxyphenyl and methylphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone: Similar structure but with a different position of the methyl group.

    (3,4-Dimethoxyphenyl)[4-phenyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone: Lacks the methyl group on the phenyl ring.

Uniqueness

The unique combination of substituents in (3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone provides distinct chemical and biological properties. The specific arrangement of the dimethoxyphenyl and methylphenyl groups can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.

This detailed overview highlights the significance and potential applications of this compound in various scientific fields

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-16-7-6-8-18(13-16)25-15-23(31(27,28)22-10-5-4-9-19(22)25)24(26)17-11-12-20(29-2)21(14-17)30-3/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYRTDICVKEVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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